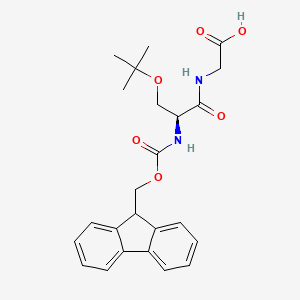

![molecular formula C16H17NO3S B2867834 [2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 387853-53-4](/img/structure/B2867834.png)

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

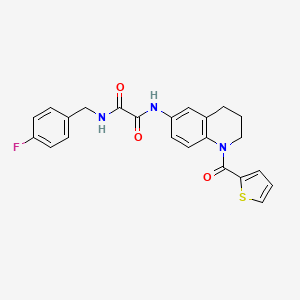

“2,6-Dimethylanilino (oxo)acetic acid” is a chemical compound with the empirical formula C10H11NO3 . It is also referred to as (2,6-Dimethylphenyl)aminoacetic acid or [(2,6-Dimethylphenyl)carbamoyl]formic acid .

Synthesis Analysis

While specific synthesis methods for “[2-(2,6-Dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate” were not found, “2,6-Dimethylanilino (oxo)acetic acid” is available for purchase and is used in various chemical reactions .Molecular Structure Analysis

The molecular weight of “2,6-Dimethylanilino (oxo)acetic acid” is 193.20 . The SMILES string representation is O=C(C(O)=O)NC1=C©C=CC=C1C .Chemical Reactions Analysis

“2,6-Dimethylanilino (oxo)acetic acid” is suitable for various types of chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis

“2,6-Dimethylanilino (oxo)acetic acid” is a powder with an assay of 95% . It is suitable for use as a catalyst in various chemical reactions .Aplicaciones Científicas De Investigación

Betalains: Chemistry and Biochemistry

Betalains are pigments with a nitrogenous core structure, potentially offering a context for studying derivatives like the compound . Research has focused on betalains' synthesis, starting with the hydroxylation of tyrosine to DOPA, leading to betalamic acid formation. These steps involve key enzymes and various spontaneous reactions, highlighting pathways that could be relevant when investigating the synthetic routes or biological interactions of similar compounds (Khan & Giridhar, 2015).

Metabolism of Aspartame

Aspartame's metabolism provides an example of how a compound is hydrolyzed in the gut, yielding its constituent amino acids and methanol. This process involves conversion to CO2 or incorporation into body constituents, offering a model for studying the metabolic fate of other complex molecules, including potential pharmaceutical applications of the target compound (Ranney & Oppermann, 1979).

Thermoelectric Materials

Research on poly(3,4-ethylenedioxythiophene) (PEDOT) highlights the application potential of organic materials in thermoelectric devices. The enhancement of thermoelectric performance through various treatment methods provides insights into the manipulation of material properties for specific applications, which could be applicable to the engineering of new materials based on the compound of interest (Zhu et al., 2017).

Arsenic Metabolism and Toxicology

The study of methylated arsenicals and their health implications highlights the importance of understanding the metabolism and toxicological profiles of compounds. Research on the metabolism of arsenic to its methylated forms in humans underscores the complexities of biotransformation processes, which could be relevant when assessing the toxicological and pharmacokinetic properties of structurally complex compounds (Cohen et al., 2006).

Propiedades

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-10-5-4-6-11(2)14(10)17-13(18)9-20-16(19)15-12(3)7-8-21-15/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGVDBYNBAFJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=C(C=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2867751.png)

![4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine](/img/structure/B2867752.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2867754.png)

![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2867764.png)

![N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867766.png)